6-(Trifluoromethyl)isoquinolin-5-amine
Description
6-(Trifluoromethyl)isoquinolin-5-amine is a heterocyclic aromatic compound featuring an isoquinoline core substituted with a trifluoromethyl (-CF₃) group at position 6 and an amine (-NH₂) group at position 5. Isoquinoline derivatives are widely studied in medicinal chemistry due to their structural resemblance to biologically active alkaloids and their ability to interact with enzymes, receptors, and nucleic acids. The trifluoromethyl group enhances metabolic stability and lipophilicity, which are critical for improving pharmacokinetic properties in drug candidates .
Properties
IUPAC Name |
6-(trifluoromethyl)isoquinolin-5-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2/c11-10(12,13)8-2-1-6-5-15-4-3-7(6)9(8)14/h1-5H,14H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLPOZCSUEQMTMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1C=NC=C2)N)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
Nitroisoquinolines are typically reduced using hydrogen gas in the presence of palladium on carbon (Pd/C) or Raney nickel. For example, a nitro group at the 5-position of the isoquinoline ring can be selectively reduced under mild hydrogenation conditions (1–3 atm H₂, 25–50°C) in solvents like ethanol or tetrahydrofuran (THF). This method avoids side reactions such as defluorination, which is critical given the stability challenges posed by the trifluoromethyl group.
Key Data:
-
Intermediate : 6-(Trifluoromethyl)isoquinolin-5-nitro
-
Reduction Agent : H₂/Pd-C (5% wt)
-
Solvent : Ethanol
Cyclization Strategies
Cyclization reactions offer a direct route to construct the isoquinoline core while simultaneously introducing functional groups. One approach involves the Bischler-Napieralski reaction, where β-phenylethylamides cyclize to form dihydroisoquinolines, which are subsequently oxidized and functionalized.
Example Pathway:
-
Starting Material : 2-(Trifluoromethyl)phenethylamine derivative.
-
Cyclization : Use phosphoryl chloride (POCl₃) or polyphosphoric acid (PPA) to form the dihydroisoquinoline backbone.
-
Oxidation : Introduce a hydroxyl group at the 5-position using oxidizing agents like KMnO₄ or SeO₂.
-
Amination : Convert the hydroxyl group to an amine via a Gabriel synthesis or Hofmann rearrangement.
Challenges:
-
The trifluoromethyl group’s electron-withdrawing nature may hinder cyclization, necessitating higher temperatures or Lewis acid catalysts (e.g., ZnCl₂).
-
Oxidation steps risk over-oxidation, requiring precise stoichiometric control.
Functional Group Interconversion
Hydroxyl-to-Amine Conversion
6-(Trifluoromethyl)isoquinolin-5-ol (PubChem CID: 155681359) serves as a viable precursor for amination. The hydroxyl group at the 5-position can be replaced via nucleophilic substitution or through intermediate formation of a leaving group (e.g., mesylate or tosylate).
Example Protocol:
-
Activation : Treat 6-(trifluoromethyl)isoquinolin-5-ol with mesyl chloride (MsCl) in dichloromethane (DCM) to form the mesylate.
-
Amination : React the mesylate with aqueous ammonia or benzylamine in a sealed tube at 100–120°C.
-
Deprotection : If protected amines (e.g., benzylamine) are used, perform catalytic hydrogenolysis to yield the primary amine.
Key Data:
-
Intermediate : 6-(Trifluoromethyl)isoquinolin-5-mesylate
-
Reagents : MsCl, NH₃ (aq)
-
Yield : ~50–65% (extrapolated from similar isoquinoline systems)
Palladium-Catalyzed C–H Amination
Transition-metal-catalyzed amination provides a modern, step-economical route to install amino groups directly onto aromatic systems. For this compound, this method could involve directed C–H activation at the 5-position.
Proposed Pathway:
-
Substrate : 6-(Trifluoromethyl)isoquinoline.
-
Directing Group : Install a temporary directing group (e.g., pyridyl or carbonyl) at the 5-position to guide palladium catalysis.
-
Amination : Use a Pd(II)/Pd(0) catalyst system with a nitrogen source (e.g., hydroxylamine-O-sulfonic acid) to introduce the amine.
Advantages:
-
Avoids multi-step functionalization.
-
Enables late-stage diversification of the isoquinoline scaffold.
Limitations:
-
Requires precise control over regioselectivity to avoid competing reactions at other positions.
Comparative Analysis of Methods
| Method | Key Steps | Yield | Complexity | Scalability |
|---|---|---|---|---|
| Nitro Reduction | Nitration → Reduction | High | Moderate | High |
| Cyclization | Cyclization → Oxidation → Amination | Moderate | High | Moderate |
| Functional Interconversion | Hydroxyl activation → Substitution | Moderate | Low | High |
| C–H Amination | Direct C–H functionalization | Low | High | Low |
Insights :
Chemical Reactions Analysis
Types of Reactions: 6-(Trifluoromethyl)isoquinolin-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it into tetrahydroisoquinoline derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions include various isoquinoline derivatives with different functional groups, which can be further utilized in pharmaceutical and material science applications .
Scientific Research Applications
Chemical Synthesis
Building Block for Complex Molecules
6-(Trifluoromethyl)isoquinolin-5-amine serves as an essential building block in the synthesis of complex organic molecules and heterocyclic compounds. The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, allowing for effective interactions with biological targets.
Synthesis of Trifluoromethyl Amines
Recent advancements have demonstrated its utility in synthesizing enantioenriched α-trifluoromethyl amines through biocatalytic strategies, showcasing its potential in asymmetric synthesis .
Biological Applications
Therapeutic Agent Development
The compound has been explored for its potential as a therapeutic agent targeting various diseases, including cancer and neurological disorders. Its biological activities suggest that it may inhibit or activate specific enzymes or receptors involved in critical signaling pathways.
Anticancer Activity
Research indicates that this compound may exhibit significant anticancer properties. For instance, studies have shown that related compounds can display substantial antimitotic activity against human tumor cells, making them candidates for further development as anticancer drugs .
Material Science
Organic Light-Emitting Diodes (OLEDs)
In material science, this compound is utilized in the production of materials with unique electronic properties, such as organic light-emitting diodes (OLEDs). Its stability and electronic characteristics make it suitable for advanced applications in electronics.
Case Studies and Research Findings
Several studies have documented the efficacy of this compound in various applications:
Mechanism of Action
The mechanism of action of 6-(Trifluoromethyl)isoquinolin-5-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological targets. The compound may inhibit or activate specific enzymes, receptors, or signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
[(18)F]-MK-6240 (6-(Fluoro-(18)F)-3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5-amine)
- Molecular Formula : C₁₆H₁₁FN₄
- Molecular Weight : 302.28 g/mol
- Key Differences :
- Applications : PET imaging agent for quantifying NFTs, demonstrating high selectivity and favorable pharmacokinetics .
6-(Trifluoromethyl)-1H-indazol-5-amine
- Molecular Formula : C₈H₆F₃N₃
- Molecular Weight : 201.15 g/mol
- Key Differences: Core structure: Indazole (two fused benzene rings with two adjacent nitrogen atoms) instead of isoquinoline.
- Applications: Limited data, but indazole derivatives are commonly explored as kinase inhibitors .
5-(Trifluoromethyl)quinolin-6-amine
- Molecular Formula : C₁₀H₇F₃N₂
- Molecular Weight : 212.15 g/mol
- Key Differences: Core structure: Quinoline (nitrogen at position 1) instead of isoquinoline (nitrogen at position 2). Substituent positions: Trifluoromethyl at position 5 and amine at position 6 alter electronic distribution and solubility .
- Applications : Structural analogs are utilized in antimicrobial and anticancer research .
7-Fluoro-5-(trifluoromethyl)-3-isoquinolinamine
- Molecular Formula : C₁₀H₆F₄N₂
- Molecular Weight : 230.16 g/mol
- Amine group at position 3 instead of position 5 .
6-Chloro-2-(trifluoromethyl)pyrimidin-4-amine
- Molecular Formula : C₅H₄ClF₃N₃
- Molecular Weight : 213.55 g/mol
- Key Differences: Core structure: Pyrimidine (a six-membered ring with two nitrogen atoms) instead of isoquinoline. Chlorine at position 6 and trifluoromethyl at position 2 suggest utility as a synthetic intermediate for nucleoside analogs .
Data Table: Comparative Analysis
Research Findings and Implications
- Trifluoromethyl vs. Halogen Substitutions: The -CF₃ group in this compound offers superior metabolic stability compared to halogenated analogs (e.g., ¹⁸F in MK-6240), making it more suitable for therapeutic development rather than diagnostic imaging .
- Core Structure Impact: Isoquinoline and quinoline derivatives exhibit distinct electronic profiles due to nitrogen positioning, influencing solubility and target interactions.
- Heterocycle Diversity: Pyrimidine and indazole cores (e.g., 6-chloro-2-(trifluoromethyl)pyrimidin-4-amine) prioritize synthetic versatility and nucleoside mimicry, contrasting with isoquinoline’s focus on alkaloid-like bioactivity .
Biological Activity
Overview
6-(Trifluoromethyl)isoquinolin-5-amine is a compound belonging to the isoquinoline family, characterized by its trifluoromethyl group, which enhances its lipophilicity and metabolic stability. This compound has garnered attention due to its diverse biological activities, particularly in medicinal chemistry and drug development.
- Molecular Formula : C10H7F3N2
- IUPAC Name : this compound
- InChI : InChI=1S/C10H7F3N2/c11-10(12,13)8-2-1-6-5-15-4-3-7(6)9(8)14/h1-5H,14H2
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The trifluoromethyl group is known to enhance the compound's ability to penetrate biological membranes and interact with various enzymes and receptors. The compound may act as an inhibitor or activator of certain signaling pathways, contributing to its therapeutic potential in various diseases.
Biological Activities
Research indicates that this compound exhibits several biological activities:
Case Studies and Research Findings
Recent studies have focused on the structure-activity relationship (SAR) of isoquinoline derivatives, including this compound. Below are some key findings:
Table 1: Anticancer Activity in Various Cell Lines
| Compound | Cell Line | IC50 (µM) | Notes |
|---|---|---|---|
| This compound | SKM28 (Melanoma) | 3.0 | Significant inhibition observed |
| This compound | SW480 (Colon Cancer) | 4.5 | Effective against KRASG12V mutation |
| ARN25499 (related compound) | A375 (Melanoma) | 2.6–3.9 | Improved bioavailability noted |
These findings indicate that modifications to the isoquinoline structure can significantly affect potency and selectivity against various cancer types.
Synthetic Routes and Applications
The synthesis of this compound typically involves cyclization reactions using ortho-substituted aryl compounds under metal-catalyzed conditions . This compound serves as a versatile building block for developing more complex organic molecules with potential therapeutic applications.
Q & A
What synthetic methodologies are recommended for producing high-purity 6-(Trifluoromethyl)isoquinolin-5-amine, and how can purification challenges be addressed?
Basic Research Question
Synthesis typically involves coupling reactions under inert conditions. For example, tetrachloromonospirocyclotriphosphazene intermediates can be reacted with diamines in tetrahydrofuran (THF) with triethylamine as a base, followed by 3-day stirring at room temperature . Purification often employs column chromatography with hexanes/ethyl acetate gradients to isolate the product. Challenges like residual solvents or byproducts (e.g., triethylammonium chloride) require iterative thin-layer chromatography (TLC) monitoring and vacuum evaporation .
Which analytical techniques are critical for confirming the structural integrity and purity of this compound?
Basic Research Question
Key methods include:
- 1H/13C NMR : To verify substituent positions (e.g., trifluoromethyl at C6, amine at C5). For example, 1H NMR peaks for aromatic protons appear in δ 7.5–8.9 ppm, with splitting patterns confirming isoquinoline backbone integrity .
- High-Resolution Mass Spectrometry (HRMS) : Ensures accurate molecular weight matching (e.g., [M+H]+ calculated for C10H7F3N2O: 229.0589; observed: 229.0592) .
- Melting Point Analysis : Detects impurities; deviations >2°C from literature values indicate contamination.
How does the trifluoromethyl group influence the compound’s binding affinity and selectivity in neurological targets like tau protein?
Advanced Research Question
The trifluoromethyl group enhances lipophilicity , improving blood-brain barrier penetration, as demonstrated in PET tracer [(18)F]-MK-6240 for neurofibrillary tangles (NFTs) . Its electron-withdrawing nature increases binding specificity to tau aggregates by stabilizing interactions with hydrophobic pockets in misfolded proteins. Comparative studies with non-fluorinated analogs show 10–20x lower NFT affinity, highlighting the group’s critical role . Researchers must validate selectivity via competitive binding assays against β-amyloid or monoamine oxidase to rule off-target effects.
What experimental design considerations are essential for in vivo studies using this compound as a tau imaging agent?
Advanced Research Question
Key considerations include:
- Radiolabeling : Use of 18F isotopes for PET imaging, requiring strict control of reaction kinetics to prevent decomposition .
- Dosage Optimization : Balance between signal intensity (higher doses) and toxicity (e.g., CNS irritation observed in rodent models at >5 mg/kg) .
- Control Groups : Include tau-knockout models or blockers (e.g., monoclonal antibodies) to confirm binding specificity .
- Pharmacokinetic Profiling : Monitor half-life and clearance rates to align imaging windows with peak tracer concentration.
How can contradictions between in vitro binding data and in vivo efficacy be resolved for this compound?
Advanced Research Question
Discrepancies often arise from:
- Metabolic Instability : In vivo degradation via hepatic CYP450 enzymes may reduce active compound levels. Solutions include co-administering metabolic inhibitors or designing deuterated analogs .
- Protein Binding : Serum albumin binding in vivo can limit bioavailability. Adjust dosing regimens or use albumin-binding competitors in experimental designs .
- Tissue Penetration Barriers : Use computational models (e.g., PBPK simulations) to predict tissue distribution and refine dosing .
What safety protocols are mandated for handling this compound in laboratory settings?
Basic Research Question
Critical precautions include:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation; evacuate immediately if exposed .
- First Aid : For skin contact, wash with soap/water for 15 minutes; for eye exposure, rinse with saline and seek medical evaluation .
- Waste Disposal : Follow hazardous waste guidelines for halogenated amines.
What computational tools can predict synthetic routes or optimize reaction conditions for derivatives of this compound?
Advanced Research Question
Tools like PISTACHIO , BKMS_METABOLIC , and REAXYS databases enable retrosynthetic analysis, prioritizing routes with high feasibility scores (e.g., >0.8 plausibility) . For trifluoromethyl analogs, machine learning models trained on reaction datasets can recommend solvent systems (e.g., THF/EtOAC for polar intermediates) and catalysts (e.g., Pd/C for hydrogenation steps) .
How do structural modifications at the C3 or C7 positions affect the compound’s biological activity?
Advanced Research Question
Substitutions at C3 (e.g., pyrrolo[2,3-c]pyridinyl groups) enhance NFT binding by introducing π-π stacking interactions, as seen in [(18)F]-MK-6240 . Conversely, C7 methylation reduces metabolic clearance but may sterically hinder target engagement. SAR studies should pair crystallography (e.g., tau protein co-crystals) with free-energy perturbation calculations to quantify substituent effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
